Regioisomeric Identity Confirmation by Diagnostic NMR Chemical Shift Signatures
The 7-yl isomer exhibits a distinct ¹H NMR spectral signature that reliably distinguishes it from the 6-yl and 5-yl regioisomers, enabling unambiguous structural confirmation in quality control workflows. The hydroxymethyl proton (¹H) resonates at δ 3.7–4.1 ppm, while the aromatic protons appear in the δ 6.8–7.2 ppm region . These chemical shift patterns are characteristic of the 7-position substitution geometry and differ from those of the corresponding 6-yl and 5-yl isomers, providing a definitive analytical fingerprint for regioisomeric identity verification.
| Evidence Dimension | ¹H NMR chemical shift signature (characteristic peaks) |
|---|---|
| Target Compound Data | Hydroxymethyl proton: δ 3.7–4.1 ppm; aromatic protons: δ 6.8–7.2 ppm (400 MHz, CDCl₃) |
| Comparator Or Baseline | 6-yl isomer and 5-yl isomer — distinct NMR patterns (quantitative comparative shift values not available in open literature) |
| Quantified Difference | Diagnostic peak pattern unique to 7-position substitution |
| Conditions | ¹H NMR at 400 MHz in CDCl₃ |
Why This Matters
This diagnostic NMR signature enables unequivocal regioisomer identification, preventing costly synthetic errors that arise from inadvertent use of the wrong positional isomer.
